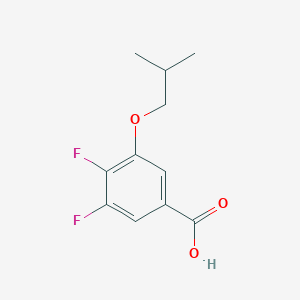

3,4-Difluoro-5-isobutoxybenzoic acid

Description

3,4-Difluoro-5-isobutoxybenzoic acid is a fluorinated benzoic acid derivative characterized by fluorine atoms at the 3- and 4-positions of the aromatic ring and an isobutoxy group at the 5-position. This compound combines the electron-withdrawing effects of fluorine substituents with the lipophilic isobutoxy chain, making it a versatile intermediate in pharmaceutical synthesis and agrochemical research.

Properties

Molecular Formula |

C11H12F2O3 |

|---|---|

Molecular Weight |

230.21 g/mol |

IUPAC Name |

3,4-difluoro-5-(2-methylpropoxy)benzoic acid |

InChI |

InChI=1S/C11H12F2O3/c1-6(2)5-16-9-4-7(11(14)15)3-8(12)10(9)13/h3-4,6H,5H2,1-2H3,(H,14,15) |

InChI Key |

RHYBXBJGDLRTLI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=C(C(=CC(=C1)C(=O)O)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4,5-difluorobenzoic acid with iso-butyl alcohol in the presence of a suitable catalyst under reflux conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of 3-iso-Butoxy-4,5-difluorobenzoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The carboxylic acid group participates in classical acid-base and nucleophilic acyl substitution reactions:

For example, coupling with amines under carbodiimide-mediated conditions (EDCl/HOBt) yields bioactive amides, as demonstrated in the synthesis of c-Myc–Max inhibitors .

Fluorine Substituent Reactivity

The 3- and 4-fluorine atoms enable nucleophilic aromatic substitution (SNAr) under activating conditions:

| Reaction | Nucleophile | Conditions | Outcome |

|---|---|---|---|

| Hydroxylation | Hydroxide ion (OH⁻) | High-temperature aqueous base | 3- or 4-hydroxy derivatives* |

| Amination | Ammonia/amine | Cu catalyst, 100–150°C | Amino-substituted analogs |

| Halogen Exchange | Cl⁻/Br⁻ (Halex reaction) | KF/Cu, polar aprotic solvent | Chloro/bromo derivatives |

*The isobutoxy group at position 5 directs substitution to meta/para positions relative to the carboxylic acid .

Isobutoxy Group Transformations

The isobutoxy ether undergoes limited reactivity under standard conditions but can be modified via:

| Reaction | Reagents | Products | Applications |

|---|---|---|---|

| Cleavage | HBr/AcOH, reflux | Phenolic intermediate | Precursor for further coupling |

| Alkylation | Alkyl halides, base | Extended ether derivatives | Lipophilicity modulation |

For instance, acid-mediated cleavage generates a phenolic intermediate, enabling subsequent functionalization for antibiotic derivatives .

Aromatic Electrophilic Substitution

The electron-withdrawing fluorine and carboxylic acid groups deactivate the ring, but the isobutoxy group directs electrophiles to specific positions:

| Electrophile | Position | Example Product |

|---|---|---|

| Nitronium ion (NO₂⁺) | Para to isobutoxy group | 5-isobutoxy-2-nitro derivative |

| Sulfur trioxide (SO₃) | Ortho to fluorine | Sulfonated analogs |

Reactions require harsh conditions (e.g., fuming sulfuric acid) .

Stability Considerations

-

Thermal Stability : Decomposes above 200°C, releasing HF gas .

-

pH Sensitivity : Stable in acidic conditions (pH 2–6) but hydrolyzes slowly in strong alkali .

Experimental data for specific derivatives are summarized below:

| Derivative | Melting Point | Solubility (mg/mL) | Biological Activity (IC₅₀) |

|---|---|---|---|

| Amide (c-Myc inhibitor) | 148–150°C | 0.12 (PBS) | 0.1 µM |

| Ester (lipase substrate) | 85–87°C | 4.8 (DMSO) | N/A |

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development and Synthesis

DFIBA serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to participate in reactions that yield compounds with significant biological activity. For example, derivatives of DFIBA have been explored for their ability to disrupt protein-protein interactions, particularly those involving the c-Myc-Max complex, which is implicated in cancer progression .

1.2 Antibacterial and Antitumor Activity

Research has indicated that DFIBA and its derivatives may possess antibacterial and antitumor properties. Studies have shown that certain fluorinated benzoic acids can inhibit tumor growth in experimental models, suggesting potential applications in cancer therapeutics . The introduction of fluorine atoms into the benzoic acid structure enhances lipophilicity and bioavailability, making these compounds more effective as drug candidates.

Material Science Applications

2.1 Coatings and Polymers

DFIBA can be utilized in the development of advanced materials such as coatings and polymers. The incorporation of fluorinated compounds into polymer matrices can impart desirable properties such as chemical resistance, thermal stability, and low surface energy. These characteristics are beneficial for applications in industrial coatings where durability and resistance to harsh environments are required .

2.2 Synthesis of Functionalized Materials

The isobutoxy group in DFIBA allows for further functionalization, enabling the synthesis of materials with tailored properties for specific applications. For instance, modifications can lead to materials suitable for use in electronic devices or as components in drug delivery systems due to their biocompatibility and stability .

Disruption of c-Myc-Max Interaction

In a study examining the effects of DFIBA derivatives on c-Myc-Max protein interactions, compounds were screened for their ability to disrupt these complexes. The results indicated that specific derivatives exhibited significant activity, highlighting the potential of DFIBA-based compounds in cancer therapy .

Development of Fluorinated Antibacterials

Another case study focused on synthesizing fluorinated benzoic acids as antibacterial agents. DFIBA was among the compounds synthesized and tested against various bacterial strains, demonstrating promising antibacterial activity that warrants further investigation for therapeutic applications .

Mechanism of Action

The mechanism of action of 3-iso-Butoxy-4,5-difluorobenzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and interact with biological molecules. The iso-butoxy group increases the compound’s lipophilicity, facilitating its passage through cell membranes. These properties make it a valuable tool in studying molecular pathways and drug interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 3,4-difluoro-5-isobutoxybenzoic acid and its analogs:

Key Observations:

- Fluorine Positional Effects : The 3,4-difluoro substitution pattern in the target compound contrasts with 3,5-difluorobenzoic acid, where fluorine atoms are meta to each other. This positional difference alters electronic properties (e.g., acidity, resonance stabilization) and reactivity in substitution reactions .

- Deuterated Analog: 3,4-Difluorobenzoic acid-d3 serves as a non-biological tracer in metabolic studies, leveraging deuterium’s isotopic stability without significantly altering chemical behavior .

Biological Activity

3,4-Difluoro-5-isobutoxybenzoic acid (DFIBA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis of DFIBA

The synthesis of DFIBA typically involves the introduction of fluorine and isobutoxy groups onto a benzoic acid framework. The synthetic pathways may vary, but they generally include:

- Fluorination : Utilizing electrophilic or nucleophilic fluorination methods to introduce fluorine atoms at the 3 and 4 positions.

- Alkylation : The isobutoxy group is introduced via alkylation reactions with appropriate alkyl halides.

- Purification : The final product is purified through recrystallization or chromatography.

Antimicrobial Activity

DFIBA has shown promising antimicrobial properties. In various studies, it has been tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact effectively with bacterial enzymes and disrupt their metabolic processes.

- Inhibition Zones : In vitro tests have demonstrated significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .

Anticancer Properties

Research indicates that DFIBA may possess anticancer activity. Preliminary studies have suggested that it can inhibit the proliferation of cancer cell lines through mechanisms such as:

- Apoptosis Induction : DFIBA has been shown to trigger apoptotic pathways in cancer cells, leading to cell death.

- Cell Cycle Arrest : It can cause cell cycle arrest at specific phases, preventing cancer cells from dividing and proliferating.

In a study involving various cancer cell lines, DFIBA exhibited IC50 values in the low micromolar range, highlighting its potency .

Structure-Activity Relationship (SAR)

The biological activity of DFIBA is closely linked to its chemical structure. Key aspects influencing its activity include:

- Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity and may improve cellular uptake.

- Isobutoxy Group : This moiety contributes to the compound's hydrophobic interactions with target proteins or enzymes.

Table 1 summarizes the SAR findings related to DFIBA:

| Substituent | Position | Effect on Activity |

|---|---|---|

| Fluorine | 3, 4 | Increased lipophilicity |

| Isobutoxy | 5 | Enhanced binding affinity |

Case Studies

Several case studies have demonstrated the efficacy of DFIBA in various biological assays:

- Antibacterial Assays : In a study by Rbaa et al., DFIBA derivatives were tested against multidrug-resistant strains, showing significant inhibition comparable to standard antibiotics .

- Cancer Cell Line Studies : Research conducted on breast cancer cell lines indicated that DFIBA reduced cell viability by over 50% at concentrations below 10 μM, suggesting its potential as a therapeutic agent .

- Inflammatory Response Modulation : DFIBA has also been evaluated for its anti-inflammatory properties, showing a reduction in pro-inflammatory cytokines in vitro, which could be beneficial for treating inflammatory diseases .

Q & A

Basic Research Questions

Q. How can the synthesis of 3,4-Difluoro-5-isobutoxybenzoic acid be optimized for improved yield and purity?

- Methodological Answer : A stepwise approach is recommended:

- Step 1 : Introduce fluorine atoms at positions 3 and 4 via electrophilic aromatic substitution using fluorinating agents like Selectfluor® under controlled pH (pH 5–6) to minimize side reactions.

- Step 2 : Install the isobutoxy group at position 5 via nucleophilic substitution of a hydroxyl precursor with isobutyl bromide in the presence of a base (e.g., K₂CO₃).

- Step 3 : Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient) and final product via recrystallization (ethanol/water).

- Key Considerations : Monitor reaction progress with HPLC (C18 column, acetonitrile/water mobile phase) to detect unreacted starting materials or byproducts .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR to confirm substitution patterns and purity (e.g., chemical shifts: δ -110 to -120 ppm for ortho-fluorine).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M-H]⁻ at m/z 245.0521 (calculated for C₁₁H₁₀F₂O₃).

- HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) to assess purity (>98% by area normalization).

- Reference Data : Cross-validate with NIST Chemistry WebBook for analogous fluorobenzoic acids .

Q. How does the isobutoxy substituent influence the compound’s solubility and reactivity in aqueous vs. organic media?

- Methodological Answer :

- Solubility : The hydrophobic isobutoxy group reduces aqueous solubility (predicted logP ~2.8 via ChemAxon). Test experimentally by saturation shake-flask method (pH 7.4 PBS buffer vs. DMSO).

- Reactivity : Steric hindrance from the isobutoxy group may slow electrophilic substitutions. Compare reaction rates with analogs lacking the substituent using kinetic studies (UV-Vis monitoring) .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for fluorinated benzoic acids be resolved?

- Methodological Answer :

- Variable Control : Standardize assay conditions (e.g., cell line viability, incubation time, solvent concentration <0.1% DMSO).

- Meta-Analysis : Use PubChem BioAssay data to compare IC₅₀ values across studies. For example, discrepancies in enzyme inhibition (e.g., COX-2) may arise from fluorination position-dependent electronic effects .

- Validation : Replicate key studies with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays).

Q. What experimental designs are optimal for studying regioselectivity in substitution reactions involving polyfluorinated benzoic acids?

- Methodological Answer :

- Computational Modeling : Use DFT calculations (Gaussian 16, B3LYP/6-311+G(d,p)) to predict activation energies for substitution at positions 3, 4, or 5.

- Isotopic Labeling : Synthesize -labeled intermediates to track substitution pathways via NMR.

- Competition Experiments : React equimolar mixtures of fluorinated and non-fluorinated analogs under identical conditions to quantify regioselectivity ratios .

Q. How can computational models predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with catalytic enzymes (e.g., cytochrome P450). Focus on fluorine’s electronegativity and steric parameters.

- Reactivity Descriptors : Calculate Fukui indices (for electrophilicity) and molecular electrostatic potential (MEP) surfaces to identify reactive sites.

- Validation : Compare predictions with experimental kinetic data (e.g., Hammett plots for substituent effects) .

Q. What strategies are effective for structure-activity relationship (SAR) studies of structural analogs?

- Methodological Answer :

- Analog Design : Systematically replace fluorine atoms with Cl, Br, or H and modify the isobutoxy group to tert-butoxy or methoxy.

- Biological Testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays.

- Data Analysis : Apply multivariate regression (e.g., PLS) to correlate substituent parameters (Hammett σ, π values) with bioactivity .

Q. How can degradation products of this compound be quantified under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24h.

- Detection : Use LC-MS/MS (QTOF) to identify degradation products (e.g., defluorinated or hydrolyzed derivatives).

- Kinetics : Model degradation rates using Arrhenius equations to predict shelf-life under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.